(S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid

Lipophilicity Membrane permeability Peptide drug design

(S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid, systematically designated Fmoc-N-methyl-L-homoleucine (Fmoc-N-Me-L-HomoLeu-OH, CAS 2260800-15-3), is a specialty Fmoc-protected Nα-methyl amino acid derivative of the non-proteinogenic amino acid L-homoleucine. It belongs to the class of N-methylated amino acid building blocks used in Fmoc-strategy solid-phase peptide synthesis (SPPS) to introduce backbone N-methylation at homoleucine positions within peptide chains.

Molecular Formula C23H27NO4
Molecular Weight 381.5 g/mol
Cat. No. B8178284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid
Molecular FormulaC23H27NO4
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCC(C)CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H27NO4/c1-15(2)12-13-21(22(25)26)24(3)23(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,25,26)/t21-/m0/s1
InChIKeyAIAGNSKPTZNWEM-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-N-Me-L-HomoLeu-OH (2260800-15-3): A Sterically Differentiated N-Methyl-Homoleucine Building Block for Solid-Phase Peptide Synthesis


(S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid, systematically designated Fmoc-N-methyl-L-homoleucine (Fmoc-N-Me-L-HomoLeu-OH, CAS 2260800-15-3), is a specialty Fmoc-protected Nα-methyl amino acid derivative of the non-proteinogenic amino acid L-homoleucine . It belongs to the class of N-methylated amino acid building blocks used in Fmoc-strategy solid-phase peptide synthesis (SPPS) to introduce backbone N-methylation at homoleucine positions within peptide chains . The compound features a C23H27NO4 molecular framework (MW 381.47) with an extended isopentyl side chain (one methylene longer than leucine), an Nα-methyl substituent that eliminates the backbone amide proton, and a base-labile Fmoc protecting group compatible with standard SPPS protocols .

Why Fmoc-N-Me-L-HomoLeu-OH Cannot Be Interchanged with Standard Fmoc-Leucine or Non-Methylated Homoleucine Building Blocks


Generic substitution of (S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid with unmodified Fmoc-L-homoleucine or shorter-chain Fmoc-N-methyl-L-leucine introduces measurable and consequential differences in peptide physicochemical properties. The Nα-methyl group eliminates the backbone amide hydrogen-bond donor, altering peptide conformation, enhancing proteolytic stability, and modulating membrane permeability in ways that non-methylated analogs cannot replicate [1]. Simultaneously, the homoleucine side chain—one methylene unit longer than leucine—confers distinct steric bulk and lipophilicity (calculated logP = 4.97 versus 4.37 for Fmoc-N-Me-Leu-OH) that directly affects peptide retention time, hydrophobic packing, and target binding . Interchanging these building blocks without compensating for these molecular differences can yield peptides with divergent pharmacological profiles, rendering structure-activity relationship (SAR) data non-comparable and procurement specifications meaningless [2].

Quantitative Differential Evidence: (S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid Versus Closest Analogs


Lipophilicity (logP) Differential: Fmoc-N-Me-L-HomoLeu-OH Exhibits +0.6 logP Units Higher than Fmoc-N-Me-Leu-OH

The target compound Fmoc-N-Me-L-HomoLeu-OH (CAS 2260800-15-3) has a vendor-reported calculated logP of 4.97 . In comparison, the one-carbon-shorter analog Fmoc-N-methyl-L-leucine (Fmoc-N-Me-Leu-OH, CAS 103478-62-2) has a reported logP of 4.37 . This represents an increase of approximately 0.6 logP units attributable to the additional methylene group in the homoleucine side chain. Higher logP correlates with enhanced passive membrane permeability, a critical parameter for oral bioavailability of peptide-based therapeutics.

Lipophilicity Membrane permeability Peptide drug design

Enantiomeric and Chemical Purity Specification: Fmoc-N-Me-L-HomoLeu-OH Delivers 98% Purity Versus 95% for Non-Methylated Fmoc-L-Homoleucine

Commercial suppliers list (S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid at a minimum purity specification of 98% (HPLC) . The closest non-methylated comparator, Fmoc-L-homoleucine (Fmoc-Homoleu-OH, CAS 180414-94-2), is routinely supplied at 95% purity by major vendors . The 3-percentage-point purity differential, while seemingly modest, reflects the additional synthetic and purification rigor applied to the N-methylated derivative. For SPPS applications, each coupling cycle amplifies the effect of input purity: at 95% monomer purity, after 20 coupling cycles the theoretical full-length peptide yield drops below 36%, whereas at 98% purity it remains above 66%, representing a nearly 2-fold yield advantage [1].

Enantiomeric purity Peptide synthesis quality Procurement specification

Nα-Methylation-Driven Proteolytic Stability: Class-Level Evidence from N-Methyl Scanning Studies

Backbone Nα-methylation, the structural feature introduced by Fmoc-N-Me-L-HomoLeu-OH, has been shown in comprehensive N-methyl scanning studies to dramatically enhance peptide proteolytic stability. In a landmark study by Harris et al. (2008), a tri-N-methylated analog of the R1 peptide inhibitor exhibited >10-fold increased inhibitory activity in a red blood cell invasion assay, with the enhancement attributed in part to enhanced serum stability conferred by N-methylation [1]. Chatterjee et al. (2008) further demonstrated that multiple N-methylation of a cyclic somatostatin analog (Veber-Hirschmann peptide) resulted in 10% oral bioavailability, a level unattainable with the non-methylated parent peptide [2]. While these data are peptide-level observations rather than building-block-level comparisons, they establish the functional consequence of incorporating N-methyl amino acids—including N-Me-HomoLeu—into peptide sequences: the N-methyl group sterically shields the adjacent peptide bond from protease recognition, reducing enzymatic hydrolysis rates.

Proteolytic stability Serum stability N-methyl scanning Peptide pharmacokinetics

Coupling Reagent Specificity: N-Methyl Amino Acids Require HATU for Efficient Incorporation, Differentiating Procurement Requirements from Standard Fmoc Amino Acids

N-Methyl amino acids, including Fmoc-N-Me-L-HomoLeu-OH, present a sterically hindered secondary amine as the nucleophile for the subsequent coupling step, fundamentally altering coupling kinetics compared to primary amine substrates [1]. Vendor technical documentation and published comparative studies establish that HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is the preferred coupling reagent for N-alkyl amines, delivering superior coupling yields with less enantiomerization than HBTU, TBTU, or PyBOP . The AAPPTec Technical Bulletin 1177 explicitly states that 'HBTU and HCTU are less effective' for N-methyl amino acid couplings and recommends HATU with extended reaction times [1]. This reagent dependency means that procurement of Fmoc-N-Me-L-HomoLeu-OH implicitly requires access to HATU or equivalent azabenzotriazole-based coupling reagents, adding a distinct operational consideration absent when purchasing standard Fmoc amino acids.

SPPS coupling efficiency HATU N-alkyl amine acylation Racemization suppression

Homoleucine Scaffold Differentiation: Extended Side Chain Alters Peptide Hydrophobic Packing Versus Leucine and Norleucine Analogs

The homoleucine side chain in (S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid bears an isopentyl group (-CH2CH2CH(CH3)2) that is one methylene unit longer than the isobutyl side chain (-CH2CH(CH3)2) of leucine-based analogs such as Fmoc-N-Me-Leu-OH . This structural difference has two measurable consequences: (i) increased calculated logP by approximately 0.6 units (see Evidence Item 1), and (ii) altered side chain flexibility and steric profile. In the context of peptide therapeutics, homoleucine has been employed as a leucine isostere in cyclosporine analogs and other bioactive peptides to modulate hydrophobic contacts with protein targets while maintaining similar backbone geometry [1]. The norleucine analog (Fmoc-N-Me-Nle-OH, linear n-butyl side chain) lacks the branching that characterizes both leucine and homoleucine, making homoleucine the closest branched-chain surrogate when increased hydrophobicity is desired without sacrificing side chain branching .

Homoleucine Side chain engineering Peptide conformation Hydrophobic packing

Optimal Application Scenarios for (S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid Based on Differential Evidence


Peptide Lead Optimization Requiring Incremental Lipophilicity Enhancement Without Additional N-Methylation Sites

When an N-methyl scan of a bioactive peptide has identified a leucine position where N-methylation improves activity/stability but further lipophilicity increase is desired, substituting Fmoc-N-Me-Leu-OH with Fmoc-N-Me-L-HomoLeu-OH provides an additional +0.6 logP units (approximately 4-fold higher partition coefficient) without introducing an extra N-methyl group that could further complicate synthesis or undesirably alter conformation. This strategy is supported by the class-level evidence that N-methylation enhances proteolytic stability [1], while the homoleucine side chain incrementally modulates hydrophobic target contacts.

Synthesis of Long Peptide Sequences (>15 Residues) Where Cumulative Yield Dictates Project Feasibility

For SPPS of peptides exceeding 15 amino acids, the 98% minimum purity specification of commercially available Fmoc-N-Me-L-HomoLeu-OH provides a measurable procurement advantage over the 95% purity grade typical of non-methylated Fmoc-L-homoleucine [1]. Based on the Merrifield yield projection model, this 3% purity differential maintains >66% theoretical full-length product versus <36% after 20 couplings, directly reducing purification burden and enabling synthesis of sequences that would be impractical with lower-purity building blocks .

Cyclic Peptide Drug Discovery Programs Targeting Oral Bioavailability

Cyclic peptides incorporating multiple N-methyl amino acids have achieved clinical oral bioavailability, with the Veber-Hirschmann tri-N-methyl analog reaching 10% oral bioavailability . Fmoc-N-Me-L-HomoLeu-OH enables introduction of both backbone N-methylation (for conformational constraint and protease resistance) and extended hydrophobic side chain (for membrane partitioning) in a single building block, making it a strategically efficient choice for combinatorial N-methyl scanning libraries aimed at identifying orally bioavailable cyclic peptide leads.

Structure-Activity Relationship Studies Requiring Conservative Isosteric Replacement of Leucine

When leucine is identified as critical for target binding (e.g., via alanine scanning), but activity or pharmacokinetic optimization is needed, Fmoc-N-Me-L-HomoLeu-OH offers a two-dimensional probe: the N-methyl group interrogates backbone hydrogen bonding requirements while the extended homoleucine side chain tests tolerance for additional hydrophobic volume without altering side chain branching geometry [1]. This contrasts with norleucine-based probes that sacrifice branching, confounding interpretation of steric versus hydrophobic effects.

Quote Request

Request a Quote for (S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.